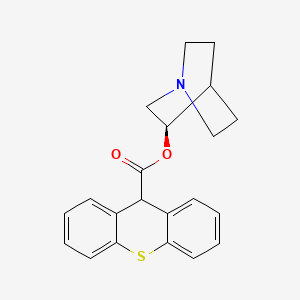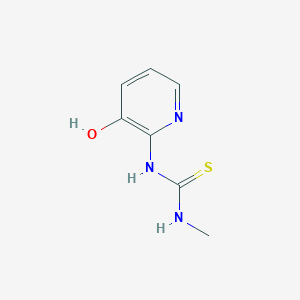
N-(3-Hydroxypyridin-2-yl)-N'-methylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea is an organic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a thiourea moiety at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with methyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of pyridine-2,3-dione derivatives.
Reduction: Formation of N-(3-aminopyridin-2-yl)-N’-methylthiourea.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and thiourea groups play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions in the enzyme’s active site .
相似化合物的比较
Similar Compounds
- N-(3-Hydroxypyridin-2-yl)pivalamide
- N-(3-Hydroxypyridin-2-yl)benzamide
- N-(3-Hydroxypyridin-2-yl)acetamide
Uniqueness
N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea is unique due to the presence of both hydroxyl and thiourea functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of interactions with molecular targets, making it a versatile compound in various applications .
属性
CAS 编号 |
113520-12-0 |
|---|---|
分子式 |
C7H9N3OS |
分子量 |
183.23 g/mol |
IUPAC 名称 |
1-(3-hydroxypyridin-2-yl)-3-methylthiourea |
InChI |
InChI=1S/C7H9N3OS/c1-8-7(12)10-6-5(11)3-2-4-9-6/h2-4,11H,1H3,(H2,8,9,10,12) |
InChI 键 |
CIYYNYSVSXHBLX-UHFFFAOYSA-N |
规范 SMILES |
CNC(=S)NC1=C(C=CC=N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


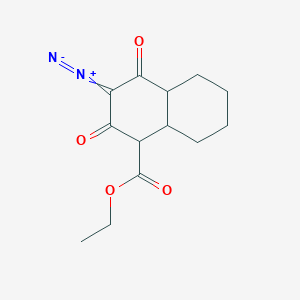
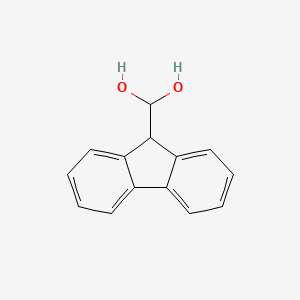
![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)
![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)

![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)
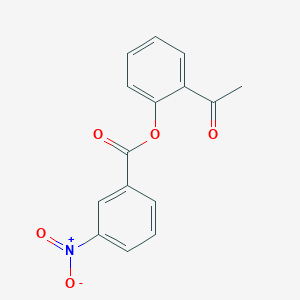
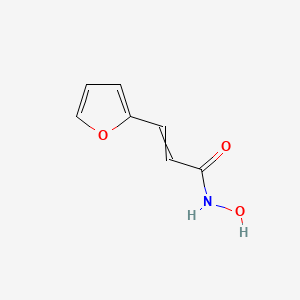
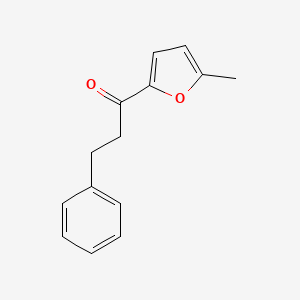
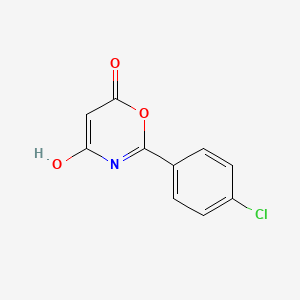
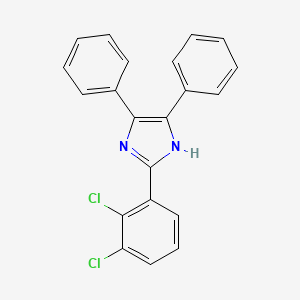
![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)
